molecular formula C8H5ClN2O B7968397 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde

3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B7968397
M. Wt: 180.59 g/mol
InChI Key: IRXIHXHKGOFSMK-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 3 and a formyl group at position 7. Its molecular formula is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol.

Properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXIHXHKGOFSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the chloro position with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution

    Reduction: Sodium borohydride in methanol

    Substitution: Amines or thiols in the presence of a base like triethylamine

Major Products

    Oxidation: 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

    Reduction: 3-Chloroimidazo[1,2-a]pyridine-8-methanol

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde is utilized as an intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases. For instance, research indicates that compounds derived from this aldehyde exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound possess antifungal activity against resistant strains of Candida albicans . This highlights its potential as a lead compound for developing new antifungal agents.

Biochemical Research

Enzyme Inhibition Studies
This compound is instrumental in exploring enzyme inhibition mechanisms. It has been used to synthesize derivatives that act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating Alzheimer's disease . The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance inhibitory potency .

Receptor Binding Studies
this compound derivatives are also involved in receptor binding studies that help elucidate biological pathways and drug interactions. These studies contribute to understanding how these compounds can modulate biological responses .

Material Science

Advanced Materials Development
The unique chemical properties of this compound make it suitable for creating advanced materials such as polymers and coatings. Its incorporation into material formulations can enhance performance characteristics, making it valuable for industrial applications .

Agricultural Chemistry

Agrochemical Applications
Research into the agricultural applications of this compound is ongoing, particularly in developing new agrochemicals such as pesticides and herbicides. The ability to modify its structure allows for the design of compounds with enhanced efficacy against pests while minimizing environmental impact .

Summary Table: Applications of this compound

Application Area Description Examples/Findings
Pharmaceutical DevelopmentKey intermediate for synthesizing drugs targeting infectious diseases and cancer.Active against MDR-TB and XDR-TB; antifungal properties .
Biochemical ResearchUsed in enzyme inhibition studies and receptor binding assays.AChE and BChE inhibitors; SAR studies .
Material ScienceContributes to the development of advanced materials like polymers and coatings.Enhances material performance .
Agricultural ChemistryExplored for use in developing effective agrochemicals including pesticides.Potential new pesticides .

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo-pyridine ring.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde Cl (C3), CHO (C8) C₈H₅ClN₂O 180.59 Intermediate for antitrypanosomal agents
Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate Cl (C3), COOEt (C8) C₁₀H₉ClN₂O₂ 224.65 Ester derivative; higher lipophilicity
8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde OH (C8), CHO (C3) C₈H₆N₂O₂ 162.15 Increased solubility due to hydroxyl group
3-Iodoimidazo[1,2-a]pyridine-8-carbaldehyde I (C3), CHO (C8) C₈H₅IN₂O 272.05 Higher molecular weight; potential radiopharmaceutical applications
Imidazo[1,2-a]pyridine-8-carbaldehyde (unsubstituted) H (C3), CHO (C8) C₈H₆N₂O 146.15 Baseline for assessing chloro substituent effects

Physico-Chemical Properties

  • Lipophilicity : The chloro substituent at position 3 enhances lipophilicity compared to unsubstituted analogs (e.g., Imidazo[1,2-a]pyridine-8-carbaldehyde), favoring membrane permeability but reducing aqueous solubility .
  • Stability : The aldehyde group at position 8 requires storage under inert conditions (2–8°C) to prevent oxidation . In contrast, ester derivatives (e.g., Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate) exhibit greater stability under ambient conditions .
  • Reactivity : The electron-withdrawing chlorine atom at position 3 activates the aldehyde group for nucleophilic addition reactions, making it a versatile intermediate for further functionalization .

Biological Activity

3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the following molecular structure:

  • Molecular Formula : C8_8H6_6ClN3_3O
  • Molecular Weight : 195.60 g/mol
  • IUPAC Name : this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available imidazole derivatives. The chlorination and subsequent formylation reactions are crucial steps in its synthesis, often employing reagents such as phosphorus oxychloride and formic acid under controlled conditions to achieve high yields.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentration (MIC) values ranging from 0.07 to 2.2 μM. This compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound can be explained by its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit certain serine/threonine kinases involved in cancer progression.
  • DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antimicrobial efficacy against MDR-TB with MIC values as low as 0.07 μM .
Study BShowed significant cytotoxicity against lung cancer cell lines with IC50_{50} values below 10 μM .
Study CInvestigated the compound's role in apoptosis induction via caspase activation .

Potential Therapeutic Applications

Given its broad spectrum of biological activities, this compound holds potential for various therapeutic applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer Drugs : Further research into its use as a chemotherapeutic agent for specific cancers.
  • Drug Design : Its unique structure may serve as a scaffold for designing novel compounds with enhanced efficacy.

Q & A

Basic: What are the most efficient synthetic routes for preparing 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde?

Answer:
The compound can be synthesized via multi-step methodologies involving α-haloketones and halogenation. A robust approach involves:

Condensation : Reacting 2-aminonicotinic acid derivatives with α-haloketones to form the imidazo[1,2-a]pyridine core .

Halogenation : Introducing chlorine at the 3-position using polymer-bound intermediates or electrophilic halogenation agents (e.g., NCS or Cl₂) .

Aldehyde Functionalization : Oxidation of a methyl group or formylation at the 8-position using Vilsmeier-Haack conditions .
Key advantages include scalability (>80% yield), high purity (>95%), and compatibility with solid-phase synthesis for parallel library generation .

Basic: How can purity and structural integrity be validated during synthesis?

Answer:
Critical analytical methods include:

  • HPLC/GC-MS : Quantify purity (>95% threshold) and detect byproducts .
  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR: aldehyde proton at δ 9.8–10.2 ppm; ¹³C NMR: C=O at ~190 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₈H₅ClN₂O: calc. 194.01, obs. 194.03) .
    For ambiguous cases, X-ray crystallography (using SHELX software) resolves structural uncertainties .

Basic: What precautions are necessary for handling and storage?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
  • Waste Disposal : Incinerate via approved hazardous waste protocols to avoid environmental contamination .

Advanced: How can regioselective functionalization at the 3-position be achieved?

Answer:
Regioselectivity is controlled by:

  • Electrophilic Aromatic Substitution (EAS) : Direct chlorination using Cl₂ or NCS, favored at electron-rich positions (3 > 6 > 8) .
  • Directed Metalation : Use directing groups (e.g., –NH₂) to block competing sites .
  • Solid-Phase Synthesis : Immobilize intermediates on polymer supports to limit side reactions (e.g., 98% regioselectivity reported) .
    Post-functionalization (e.g., Suzuki coupling) at the 3-position is enabled by halogen retention .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Answer:
Discrepancies often arise from:

  • Tautomerism : Aldehyde hydration or imine formation alters peak positions. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR .
  • Residual Solvents : Mask aldehyde signals. Dry samples rigorously (e.g., over MgSO₄) .
  • Crystal Packing Effects : X-ray diffraction (SHELXL refinement) confirms bond lengths/angles, overriding ambiguous NMR/IR data .
    Cross-validate with DFT calculations (e.g., Gaussian) to model electronic environments .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for biological applications?

Answer:
Key methodologies include:

  • Derivatization : Synthesize analogs (e.g., 3-Br, 3-I, 8-amide) to probe electronic/steric effects .
  • Bioisosteric Replacement : Replace Cl with CF₃ or CN to modulate lipophilicity .
  • In Silico Screening : Docking studies (AutoDock Vina) predict binding affinities to targets like kinase enzymes .
    For antikinetoplastid agents, chalcone conjugates showed IC₅₀ values <10 µM against Trypanosoma brucei, linked to aldehyde reactivity .

Advanced: How to address low yields in scale-up reactions?

Answer:
Common pitfalls and solutions:

  • Side Reactions : Minimize via slow addition of halogenating agents (e.g., Cl₂ gas) at 0°C .
  • Purification Challenges : Use flash chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H₂O) .
  • Catalyst Optimization : Switch from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .

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